Deferasirox-d4: A Technical Overview for Researchers
Deferasirox-d4: A Technical Overview for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive technical guide on Deferasirox-d4, a deuterated analog of the iron chelator Deferasirox. This guide details its chemical properties, and, using Deferasirox as a proxy, explores its mechanism of action, relevant signaling pathways, and key experimental protocols.
Core Data Presentation
Quantitative data for Deferasirox-d4 is summarized in the table below for ease of reference.
| Parameter | Value | Source(s) |
| CAS Number | 1133425-75-8 | [1][2][3][4][5][6][7][8][9][10] |
| Molecular Formula | C₂₁H₁₁D₄N₃O₄ | [1][2][4] |
| Molecular Weight | 377.4 g/mol | [1][4][6] |
| Synonyms | 4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic Acid-d4; Exjade-d4; ICL-670-d4 | [2][10] |
Mechanism of Action and Signaling Pathways
Deferasirox-d4 is the deuterated internal standard for Deferasirox, an orally active iron chelator used in the treatment of chronic iron overload.[1] The primary mechanism of action for Deferasirox is its high affinity for trivalent iron (Fe³⁺), forming a stable 2:1 complex that is subsequently excreted, primarily through the feces.[11][12] This chelation of excess iron is crucial in managing conditions like thalassemia and myelodysplastic syndromes where frequent blood transfusions lead to iron accumulation.[13]
Beyond its role in iron chelation, Deferasirox has been shown to exert anti-proliferative and pro-apoptotic effects in various cancer cell lines. These effects are mediated through the modulation of several key signaling pathways. As Deferasirox-d4 is chemically analogous to Deferasirox, it is expected to follow the same biological pathways.
Iron Chelation and Cellular Effects
The fundamental action of Deferasirox is the removal of excess iron from the body. Two molecules of Deferasirox bind to one atom of iron, which is then excreted.[10][12] This process reduces the labile iron pool within cells, mitigating iron-induced oxidative stress and its downstream pathological effects.
Anti-Cancer Signaling Pathways
Deferasirox has been demonstrated to induce apoptosis and inhibit cell proliferation in various cancer models. These effects are attributed to its influence on several signaling cascades:
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mTOR Pathway: Deferasirox can upregulate the expression of REDD1, which in turn enhances the activity of tuberin (TSC2), a negative regulator of the mTOR pathway. This leads to the dephosphorylation and inactivation of the S6 ribosomal protein, a downstream target of mTOR, ultimately inhibiting protein synthesis and cell growth.[7]
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Wnt/β-catenin Pathway: In multiple myeloma cells, Deferasirox has been shown to inhibit the Wnt/β-catenin signaling pathway. This is achieved through the suppression of reactive oxygen species (ROS), which leads to the inhibition of proline-rich tyrosine kinase 2 (Pyk2).[8]
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Apoptosis Induction: Deferasirox can induce apoptosis through the intrinsic pathway. It has been observed to increase the expression of p53 and the pro-apoptotic protein Bax, while also promoting the cleavage of caspase-9 and caspase-3/7, leading to PARP cleavage and programmed cell death.[2]
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Cell Cycle Regulation: The anti-proliferative effects of Deferasirox are also linked to its ability to induce G1 cell cycle arrest. This is associated with the upregulation of cyclin-dependent kinase inhibitors p21 and p27, and the downregulation of cyclin D1, cyclin B, and CDK4.[3][4]
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in Deferasirox research. These protocols, while described for Deferasirox, are directly applicable for studies involving Deferasirox-d4, particularly in its use as an internal standard for quantification.
Quantification of Deferasirox in Plasma using LC-MS/MS with Deferasirox-d4 as Internal Standard
This protocol outlines a method for the quantitative analysis of Deferasirox in plasma, a crucial aspect of pharmacokinetic studies.
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of Deferasirox-d4 internal standard solution (concentration to be optimized based on instrument sensitivity).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.[14]
-
-
LC-MS/MS Conditions:
-
LC Column: A C18 reverse-phase column (e.g., XTerra RP18) is suitable.[14]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 4 mM formate buffer, pH 3.0, with 5% methanol) is commonly used.[14]
-
Flow Rate: Typically around 0.2-0.5 mL/min.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive or negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for Deferasirox and Deferasirox-d4 need to be determined empirically on the mass spectrometer used. For Deferasirox, a transition of m/z 374.2 → 108.1 has been reported.[15]
-
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of Deferasirox on cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of Deferasirox (e.g., 0, 1, 10, 50, 100 µM) for 24, 48, or 72 hours.[3]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with Deferasirox at the desired concentrations and time points.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic.[2]
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways.
-
Protein Extraction: Lyse Deferasirox-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against target proteins (e.g., cleaved PARP, caspase-3, p53, Bax, p-mTOR, β-actin) overnight at 4°C.[2][3]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
This technical guide provides a foundational understanding of Deferasirox-d4, leveraging the extensive research available on its non-deuterated counterpart, Deferasirox. The provided data, pathway diagrams, and experimental protocols are intended to serve as a valuable resource for researchers in the fields of drug development, oncology, and hematology.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of oral iron chelator deferasirox on human malignant lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The potential of deferasirox as a novel therapeutic modality in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The iron chelator, deferasirox, as a novel strategy for cancer treatment: oral activity against human lung tumor xenografts and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. nbinno.com [nbinno.com]
- 7. The oral iron chelator deferasirox represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The iron chelator deferasirox induces apoptosis by targeting oncogenic Pyk2/β-catenin signaling in human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of iron-chelation therapy with deferoxamine, deferiprone, and deferasirox for the treatment of iron-loaded patients with non-transfusion-dependent thalassemia syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chelation therapy - Wikipedia [en.wikipedia.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. What is Deferasirox used for? [synapse.patsnap.com]
- 13. Deferasirox (Exjade) for the treatment of iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A method to measure deferasirox in plasma using HPLC coupled with MS/MS detection and its potential application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
